molecular formula C8H7BrFNO2 B7937125 Methyl 5-amino-2-bromo-3-fluorobenzoate

Methyl 5-amino-2-bromo-3-fluorobenzoate

Cat. No.: B7937125
M. Wt: 248.05 g/mol
InChI Key: LBZFEFCDWYLWCF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid and contains amino, bromo, and fluoro substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl 5-amino-2-bromo-3-fluorobenzoate typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of methyl 5-amino-2-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (amino, bromo, and fluoro groups) play a crucial role in its binding affinity and specificity. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Biological Activity

Methyl 5-amino-2-bromo-3-fluorobenzoate is an organic compound that has gained attention in various fields of biological and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9_9H8_8BrFNO2_2 and a molecular weight of approximately 248.05 g/mol. The compound features a benzene ring substituted with an amino group (–NH2_2), a bromo group (–Br), and a fluoro group (–F) at specific positions, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the interactions facilitated by its substituents. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions enable the compound to modulate the activity of various molecular targets, such as enzymes and receptors, leading to diverse biological effects.

Enzyme Interaction Studies

This compound has been investigated as a biochemical probe for studying enzyme interactions. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research, potentially aiding in the development of enzyme inhibitors or activators.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound showed a dose-dependent response in inhibiting cell growth, indicating its potential as an anticancer agent. Further studies are required to elucidate the exact mechanisms behind its cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
This compoundContains amino, bromo, and fluoro groupsPotential antimicrobial and anticancer
Methyl 5-amino-2-fluorobenzoateLacks bromo group; different reactivityModerate antimicrobial activity
Methyl 3-amino-2-bromo-5-fluorobenzoateDifferent substitution pattern; varied propertiesAntimicrobial properties observed

Properties

IUPAC Name

methyl 5-amino-2-bromo-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZFEFCDWYLWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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